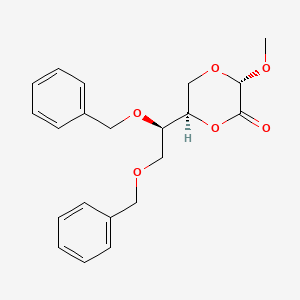

(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol

Overview

Description

Molecular Structure Analysis

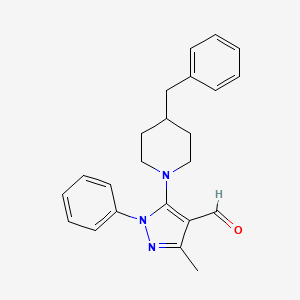

The molecular structure of (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol reveals its chiral nature. The two stereogenic centers result in multiple conformations. Notably, the staggered conformation (1a) lacks mirror planes but possesses a center of symmetry, rendering it optically inactive. Other stable staggered conformations (1b and 1c) exist, forming a racemic pair. The compound’s Newman projections further illustrate its chiral properties .

Scientific Research Applications

Bis-butanediol-mercapturic Acid as a Biomarker

In a study by Kotapati et al. (2014), the metabolite 1,4-bis-(N-acetyl-L-cystein-S-yl)butane-2,3-diol (bis-BDMA) was identified as a novel urinary biomarker for the ultimate carcinogenic species of 1,3-butadiene, 1,2,3,4-diepoxybutane (DEB). It was found that bis-BDMA was formed in a dose-dependent manner in urine of rats exposed to 1,3-butadiene by inhalation, although it was a minor metabolite compared with other BD-mercapturic acids. Significant differences were observed in the metabolism of BD between rats and humans, offering insights into the metabolic activation of butadiene to its ultimate carcinogenic species (Kotapati et al., 2014).

Toxicological Studies of Metabolites

Iba and Bird (2007) explored the toxicological implications of the 1,3-butadiene metabolite, 3-butene-1,2-diol (butenediol), and its interaction with n-hexane. They discovered that butenediol was acutely toxic to adult but not immature rats, and co-exposure with n-hexane may attenuate the acute toxicity of butenediol in adult rats. These findings are crucial for understanding the toxicological interactions and potential risks associated with exposure to these compounds (Iba & Bird, 2007).

Carcinogenicity of Related Compounds

Holland, Gosslee, and Williams (1979) conducted a comprehensive study assessing the systemic toxicity and skin carcinogenicity of various compounds related to the epoxy structure. They compared the potency of these compounds to benzo(a)pyrene by applying them to the skin of mice. This study provides essential data on the carcinogenic potential of these compounds and their comparative risk assessment (Holland, Gosslee, & Williams, 1979).

Antimicrobial Activity of Related Compounds

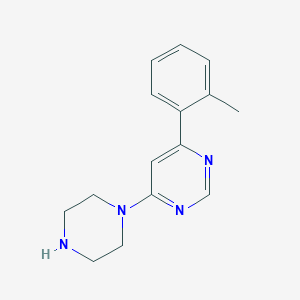

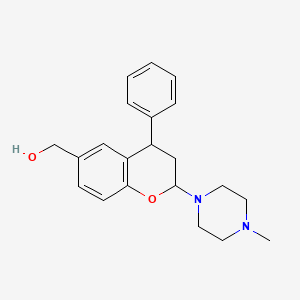

Tidwell et al. (1993) investigated a series of dicationically substituted bis-benzimidazoles for their activity against Pneumocystis carinii pneumonia. One compound, in particular, was found to be more potent and less toxic than pentamidine, a standard treatment for this type of pneumonia. This study opens pathways for developing new treatments for this and potentially other microbial infections (Tidwell et al., 1993).

Properties

IUPAC Name |

(2R,3R)-3,4-bis(phenylmethoxy)butane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-17(20)18(22-13-16-9-5-2-6-10-16)14-21-12-15-7-3-1-4-8-15/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNHRFBXXJTMFK-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(CO)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H]([C@@H](CO)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)

![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)